molecular formula C10H14BClFNO2 B2792296 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl CAS No. 2096331-62-1

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl

Cat. No. B2792296
CAS RN: 2096331-62-1
M. Wt: 245.49
InChI Key: SFYJPFZWNWOVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl (CPMFB) is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a tool in the development of new drugs and therapies, as well as in the study of biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl involves the selective binding of the compound to specific proteins and enzymes, thereby modulating their activity. This binding is mediated by the boronic acid group, which forms reversible covalent bonds with the target molecule. This mechanism of action allows for precise control over biological processes and has significant implications for drug development and therapy.
Biochemical and Physiological Effects:
4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the specific context of its use. In some cases, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has been shown to inhibit the activity of certain enzymes, leading to a decrease in protein synthesis or cellular signaling. In other cases, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has been shown to activate specific proteins, leading to an increase in cellular activity or gene expression. These effects have significant implications for the study of biological processes and the development of new therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is its high selectivity for specific proteins and enzymes. This allows for precise control over biological processes and can lead to more accurate and informative experiments. However, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions. Additionally, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl may not be suitable for all experimental systems, as its activity may be influenced by factors such as pH, temperature, and the presence of other molecules.

Future Directions

There are many potential future directions for the use of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl in scientific research. One area of interest is the development of new drugs and therapies based on the selective binding of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl to specific proteins and enzymes. Additionally, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl may be used to study the role of specific proteins and enzymes in disease mechanisms, leading to the development of new diagnostic tools and treatments. Finally, the use of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl may be expanded to include other areas of scientific research, such as neuroscience and immunology, where precise control over biological processes is critical for understanding complex systems.

Synthesis Methods

The synthesis of 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl involves the reaction of 4-(bromomethyl)-2-fluorophenylboronic acid with cyclopropylamine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to produce the final product, 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl HCl. This synthesis method has been optimized to produce high yields of pure 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl, making it a valuable tool in scientific research.

Scientific Research Applications

4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl is widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. This compound has been used to study a variety of biological processes, including the regulation of gene expression, protein synthesis, and cellular signaling pathways. 4-(Cyclopropylamino)methyl-2-fluorophenylboronic acid, HCl has also been used in the development of new drugs and therapies, particularly in the treatment of cancer and other diseases.

properties

IUPAC Name

[4-[(cyclopropylamino)methyl]-2-fluorophenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO2.ClH/c12-10-5-7(6-13-8-2-3-8)1-4-9(10)11(14)15;/h1,4-5,8,13-15H,2-3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYJPFZWNWOVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CNC2CC2)F)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Cyclopropylamino)methyl)-2-fluorophenyl)boronic acid hydrochloride

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